(R)-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
(2R)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol is a compound that features a trifluoromethyl group, an amino group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of an appropriate precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce different functional groups into the aromatic ring.
Scientific Research Applications
(2R)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethylated compound used as an anti-inflammatory drug.
Bicalutamide: Used in the treatment of prostate cancer and also features a trifluoromethyl group.
Uniqueness
(2R)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a trifluoromethyl group allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-9-6(8(14)5-15)3-2-4-7(9)10(11,12)13/h2-4,8,15H,5,14H2,1H3/t8-/m0/s1 |
InChI Key |
LWEBWRFWIXNOIM-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=CC=C1C(F)(F)F)[C@H](CO)N |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C(CO)N |
Origin of Product |
United States |
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